

Mullite Refractories in Glass Furnaces: A Comparative Performance Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Mullite**

Cat. No.: **B073837**

[Get Quote](#)

Disclaimer: The intended audience for this guide includes researchers, scientists, and engineers in the fields of materials science, ceramics, and glass manufacturing.

Mullite ($3\text{Al}_2\text{O}_3 \cdot 2\text{SiO}_2$) is a cornerstone refractory material for high-temperature applications, including glass furnaces, due to its high melting point, low thermal expansion, and excellent thermal stability.^{[1][2]} This guide provides a comparative analysis of **mullite**'s performance against other common refractories used in glass furnaces, supported by quantitative data and standardized experimental protocols.

Performance Comparison of Refractory Materials

The selection of a refractory for a glass furnace depends on a balance of thermomechanical properties and resistance to the corrosive furnace environment. **Mullite**-based refractories offer a unique combination of properties, but alternatives like Alumina-Zirconia-Silica (AZS) are often preferred for direct contact with molten glass due to superior corrosion resistance.^{[3][4]}

Table 1: Typical Physical and Mechanical Properties of Glass Furnace Refractories

Property	Sintered Mullite	Fused Mullite	Fused Cast AZS (33% ZrO ₂)	High-Alumina (90% Al ₂ O ₃)
Max. Service Temp. (°C)	~1700 ^[1]	~1700	~1700	>1700 ^[5]
Bulk Density (g/cm ³)	2.5 - 2.8 ^[6]	2.6 - 2.9	3.6 - 3.8	2.9 - 3.1
Apparent Porosity (%)	18 - 23 ^[6]	15 - 20	1 - 3 ^[3]	18 - 22
Cold Crushing Strength (MPa)	60 - 100 ^[6]	50 - 90	>350 ^[3]	80 - 120
Creep Rate (%/hr at 1450°C)	10 ⁻⁹ - 10 ⁻⁸ ^[7]	Generally higher than sintered ^[8]	Low	Variable
Thermal Shock Resistance	Excellent ^[8]	Moderate to Good ^[8]	Moderate	Good ^[5]

| Corrosion Resistance | High^[8] | Moderate^[8] | Very High^{[3][9]} | High |

Note: Values are typical and can vary significantly based on specific composition and manufacturing processes.

Sintered **mullite** generally exhibits superior thermal shock resistance, creep resistance, and corrosion resistance compared to fused **mullite**.^[8] This is attributed to its fine-grained microstructure and lower content of a glassy phase, which is a primary point of failure and corrosive attack.^[8] Fused cast AZS, with its very low porosity and high density, offers the best resistance to corrosion from molten glass.^{[3][9]}

Detailed Experimental Protocols

The data presented is derived from standardized testing methods designed to simulate the harsh conditions within a glass furnace.

1. Corrosion Resistance Testing (Static Crucible Test)

This method evaluates the chemical resistance of a refractory material to molten glass.

- Objective: To measure the extent of corrosion and penetration of molten glass into the refractory structure.
- Procedure:
 - A cavity is drilled into a refractory test specimen.
 - The cavity is filled with a pre-measured amount of crushed glass (e.g., soda-lime-silica).
 - The specimen is heated in a furnace to a specified temperature (e.g., 1370°C) and held for a set duration (e.g., 72 hours).[10]
 - After cooling, the specimen is sectioned.
 - The depth of glass penetration and the change in the cavity's dimensions are measured to quantify the degree of corrosion.[10][11]
- Analysis: Post-test analysis often involves Scanning Electron Microscopy (SEM) to examine the microstructure of the refractory-glass interface and identify reaction products.[10]

2. Compressive Creep Testing

This test measures the deformation of a refractory material under a constant load at high temperatures over time. It is crucial for materials used in load-bearing structures like furnace crowns.

- Objective: To determine the creep rate of the refractory, indicating its dimensional stability under load at service temperatures.
- Procedure:
 - A cylindrical or prismatic specimen is prepared.
 - The specimen is placed in a high-temperature furnace capable of applying a constant compressive load.

- The test is conducted at temperatures ranging from 1300-1450°C under static stresses of 0.2-0.6 MPa.[7][12]
- The change in the specimen's length is continuously monitored over an extended period.
- Analysis: The creep rate is calculated from the strain-time curve. Low creep rates (on the order of 10^{-10} to 10^{-11} s $^{-1}$) are desirable for furnace superstructures.[7]

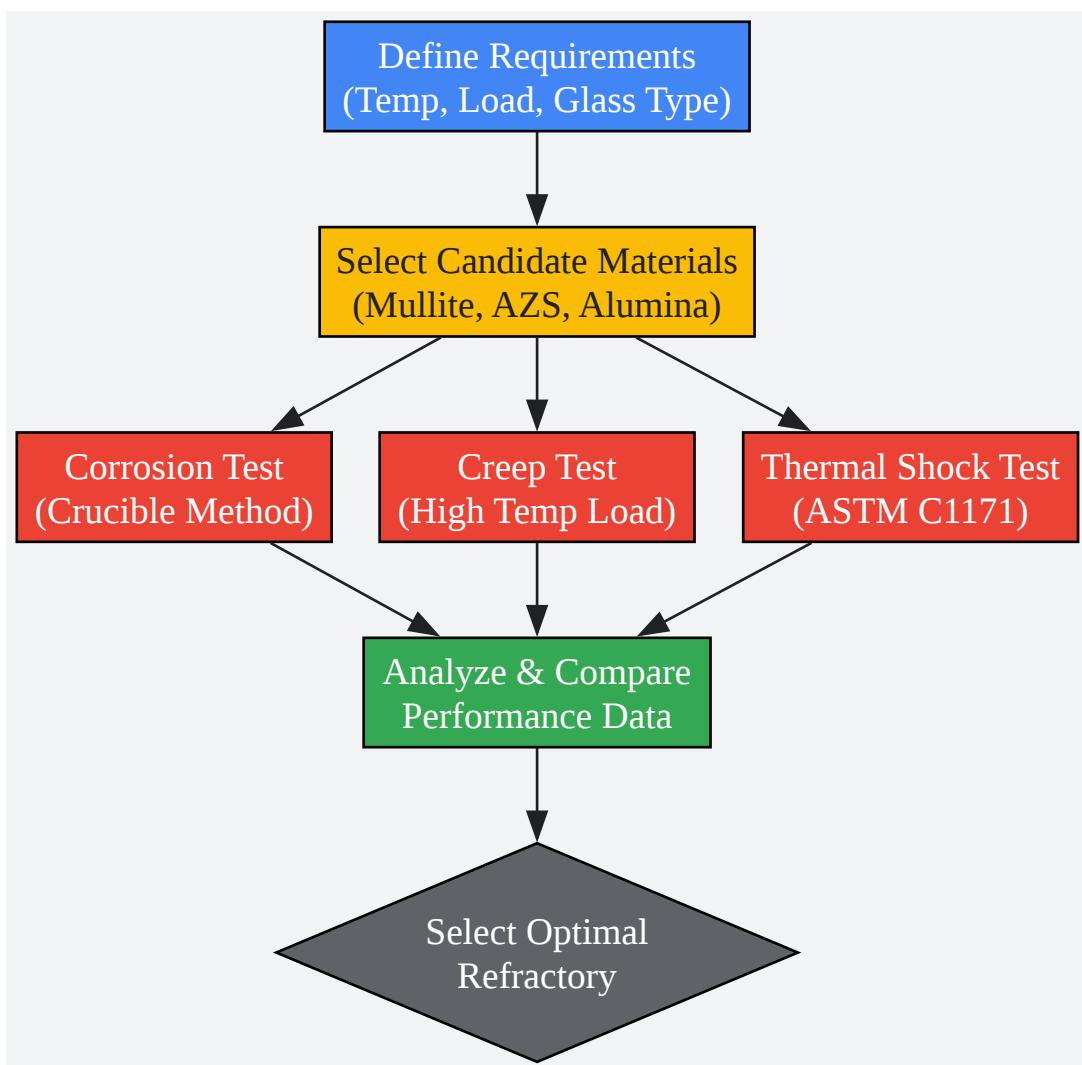
3. Thermal Shock Resistance Testing (ASTM C1171)

This method quantifies the ability of a refractory to withstand rapid temperature changes.[13]

- Objective: To measure the loss of mechanical strength after subjecting the refractory to thermal cycling.[13][14]
- Procedure:
 - Prism-shaped specimens are cut from the refractory material.
 - The initial Modulus of Rupture (MOR) and sonic velocity are measured for a set of control specimens.
 - Test specimens are heated in a furnace to a high temperature (e.g., 1200°C).[14]
 - The hot specimens are rapidly cooled, often by water quenching or forced air.[15]
 - This heating and cooling cycle is repeated a specified number of times.
- Analysis: The MOR and sonic velocity of the cycled specimens are measured and compared to the control group. The percentage of strength loss indicates the material's thermal shock resistance.[13]

Mechanisms and Logical Relationships

Corrosion Mechanism in Glass Furnaces


The primary mechanism of **mullite** degradation involves reaction with volatile alkali oxides (like Na₂O) from the glass melt.[16][17] This chemical attack reduces the mechanical strength of the

crystalline network and facilitates erosion by the flowing glass.[16]

Caption: Alkali vapor attack accelerates the degradation of **mullite** refractories.

Experimental Workflow for Material Selection

The selection of a suitable refractory involves a logical sequence of testing and evaluation to match material properties with the demands of the specific application area within the glass furnace.

[Click to download full resolution via product page](#)

Caption: A systematic workflow for selecting refractories for glass furnaces.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. moatcity.com [moatcity.com]
- 2. yuminrefractory.com [yuminrefractory.com]
- 3. fusedazs.com [fusedazs.com]
- 4. azsblocks.com [azsblocks.com]
- 5. moatcity.com [moatcity.com]
- 6. Mullite Refractory – Lanexis [lanexis.com]
- 7. www1.eere.energy.gov [www1.eere.energy.gov]
- 8. yhrefractory.com [yhrefractory.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. idc-online.com [idc-online.com]
- 12. [PDF] Compressive Creep and Thermophysical Performance of Mullite Refractories | Semantic Scholar [semanticscholar.org]
- 13. "ASTM C1171: 2016 Thermal Shock Test for Refractories" [bsbedge.com]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. anfre.com [anfre.com]
- 16. The Mechanism of Corrosion of Refractory Materials by Molten Glass - Society of Glass Technology [sgt.org]
- 17. scielo.br [scielo.br]
- To cite this document: BenchChem. [Mullite Refractories in Glass Furnaces: A Comparative Performance Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b073837#performance-of-mullite-refractories-in-glass-furnaces>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com